Cas no 617-47-0 ((2S)-2-hydroxybutanediamide)

(2S)-2-Hydroxybutanediamide is a chiral diamide derivative characterized by its hydroxyl group at the stereogenic C-2 position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for pharmaceuticals and fine chemicals. The (2S) configuration ensures enantioselectivity in reactions, making it valuable for asymmetric synthesis. Its diamide functionality provides versatility in forming hydrogen bonds or coordinating with metal catalysts, while the hydroxyl group offers a reactive site for further derivatization. High purity and well-defined stereochemistry make it suitable for research applications requiring precise molecular control. Its stability under standard conditions further enhances its utility in laboratory settings.
(2S)-2-hydroxybutanediamide structure
(2S)-2-hydroxybutanediamide structure
Product Name:(2S)-2-hydroxybutanediamide
CAS No:617-47-0
MF:C4H8N2O3
MW:132.117920875549
MDL:MFCD19203474
CID:1633319
PubChem ID:50851164
Update Time:2025-06-13

(2S)-2-hydroxybutanediamide Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-Hydroxysuccinamide
    • L-Aepfelsaeure-diamid
    • (2RS,5S)-5-carboxymethyl-2-trichloromethyl-4-oxo-1,3-dioxolane
    • CTK0E0885
    • (2S)-malamide
    • (S)-(-)-Aepfelsaeure-diamid
    • 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)-
    • L-malic acid chloralid
    • linksdrehendes Butanoldiamid
    • l(-)-Aepfelsaeure-diamid
    • L-malic acid diamide
    • [S,(-)]-2-Hydroxysuccinamide
    • (2S)-2-hydroxybutanediamide
    • 617-47-0
    • SCHEMBL3056738
    • EN300-25088930
    • AKOS005064427
    • Butanediamide, 2-hydroxy-, (S)-
    • l-Malamide
    • DTXSID001304144
    • MDL: MFCD19203474
    • Inchi: 1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1
    • InChI Key: GYNXTHOOAGYMOK-REOHCLBHSA-N
    • SMILES: O[C@H](C(N)=O)CC(N)=O

Computed Properties

  • Exact Mass: 132.05354
  • Monoisotopic Mass: 132.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.405
  • Boiling Point: 529.815°C at 760 mmHg
  • Flash Point: 274.222°C
  • Refractive Index: 1.533
  • PSA: 106.41

(2S)-2-hydroxybutanediamide Pricemore >>

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Additional information on (2S)-2-hydroxybutanediamide

Recent Advances in the Study of (2S)-2-hydroxybutanediamide (CAS: 617-47-0) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-hydroxybutanediamide (CAS: 617-47-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The following sections provide an in-depth analysis of recent studies, highlighting key discoveries and future directions.

Recent studies have elucidated the synthetic pathways for (2S)-2-hydroxybutanediamide, emphasizing its enantiomeric purity and scalability. Researchers have developed novel catalytic methods to achieve high yields and stereoselectivity, which are critical for its application in pharmaceutical formulations. Additionally, advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, have enabled precise characterization of this compound, ensuring its quality and consistency in research settings.

The biological activity of (2S)-2-hydroxybutanediamide has been explored in various preclinical models. Notably, its role as a modulator of metabolic pathways has been investigated, with promising results in the treatment of metabolic disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory effects on key enzymes involved in glycolysis, suggesting its potential as an anti-diabetic agent. Furthermore, its low toxicity profile and high bioavailability make it a promising candidate for further development.

In the context of drug delivery, (2S)-2-hydroxybutanediamide has been incorporated into nanoparticle formulations to enhance its therapeutic efficacy. A recent study highlighted its use in targeted drug delivery systems, where it improved the stability and release kinetics of encapsulated drugs. This innovation addresses one of the major challenges in pharmaceutical development—achieving controlled and sustained drug release—while minimizing side effects.

Looking ahead, the potential applications of (2S)-2-hydroxybutanediamide extend beyond metabolic disorders. Emerging research suggests its utility in neurodegenerative diseases and cancer therapy, where its ability to modulate cellular pathways could be leveraged for therapeutic benefit. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (2S)-2-hydroxybutanediamide (CAS: 617-47-0) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and potential therapeutic applications underscore its importance in the field. Continued research and development efforts will be essential to fully realize its clinical potential and address unmet medical needs.

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